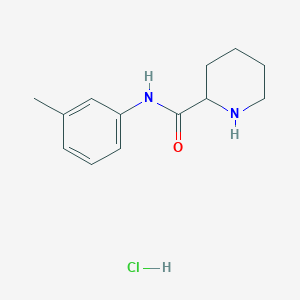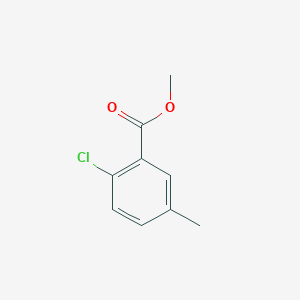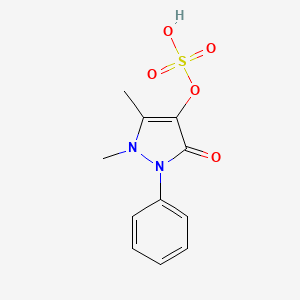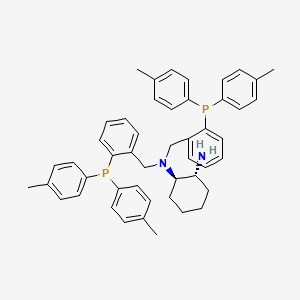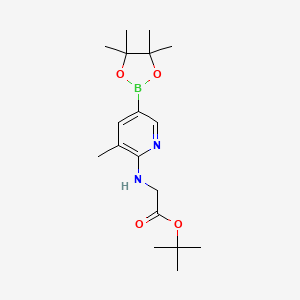
2-Amino-5-Propyl-1,3-Thiazol-4-carbonsäure
Übersicht
Beschreibung
“2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” is a compound with the CAS Number: 899350-60-8 . It has a molecular weight of 186.23 . This compound is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 2-aminothiazoles, which is the core structure of the compound, is often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis
The molecular structure of “2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” is represented by the Inchi Code: 1S/C7H10N2O2S/c1-2-3-4-5 (6 (10)11)9-7 (8)12-4/h2-3H2,1H3, (H2,8,9) (H,10,11) .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Das 2-Aminothiazol-Gerüst, zu dem auch „2-Amino-5-Propyl-1,3-Thiazol-4-carbonsäure“ gehört, ist eine charakteristische Struktur in der Arzneimittelentwicklung . Es besitzt verschiedene biologische Aktivitäten und kann als Antikrebs-, Antioxidations-, antimikrobielles und entzündungshemmendes Mittel wirken .
Antikrebsanwendungen
2-Aminothiazol-basierte Verbindungen haben sich als vielversprechend bei der Behandlung verschiedener Krebsarten erwiesen. So haben einige Verbindungen eine selektive Wirkung auf humane Glioblastomzellen U251 und humane Melanomzellen WM793 gezeigt .
Antioxidative Anwendungen
2-Aminothiazol-Derivate wurden mit antioxidativer Aktivität in Verbindung gebracht . Antioxidantien sind Substanzen, die Schäden an Zellen durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Einflüsse produziert.
Antimikrobielle Anwendungen
2-Aminothiazol-basierte Verbindungen wurden auch mit antimikrobieller Aktivität in Verbindung gebracht . Diese Verbindungen könnten potenziell bei der Entwicklung neuer antimikrobieller Medikamente zur Bekämpfung resistenter Bakterienstämme und anderer Mikroben eingesetzt werden.
Entzündungshemmende Anwendungen
2-Aminothiazol-basierte Verbindungen haben sich als vielversprechend als entzündungshemmende Mittel erwiesen . Diese Verbindungen könnten potenziell bei der Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden.
Schilddrüsenhemmer
2-Aminothiazol kann als Schilddrüsenhemmer bei der Behandlung von Hyperthyreose eingesetzt werden . Hyperthyreose ist eine Erkrankung, bei der die Schilddrüse überaktiv ist und übermäßig viel Schilddrüsenhormon produziert.
Vorläufer für Sulfathiazol
2-Aminothiazol ist ein Vorläufer von Sulfathiazol, einem Typ von Sulfonamid . Sulfonamide sind eine Gruppe von Antibiotika, die zur Behandlung bakterieller Infektionen eingesetzt werden.
Forschungschemikalie
“this compound” ist mit wenigen Ausnahmen vor allem von akademischem Interesse . Es wird oft in Forschungseinrichtungen verwendet, um seine Eigenschaften und potenziellen Anwendungen zu untersuchen.
Zukünftige Richtungen
While specific future directions for “2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” are not explicitly stated, the compound’s core structure, 2-aminothiazole, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This suggests potential for further exploration and development in this area.
Wirkmechanismus
Thiazoles
, which is the class of compounds that “2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” belongs to, are known to have diverse biological activities . They have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Indole derivatives
, a related class of compounds, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The environmental factors that can influence the action, efficacy, and stability of a compound can include temperature, pH, the presence of other compounds or ions, and the specific characteristics of the biological system in which the compound is acting. For example, the compound “2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” is recommended to be stored at a temperature between 2 and 8 degrees Celsius , which suggests that temperature could affect its stability.
Biochemische Analyse
Biochemical Properties
2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . Additionally, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can bind to DNA, leading to the formation of DNA double-strand breaks and cell cycle arrest . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can induce apoptosis in cancer cells by disrupting the cell cycle and promoting DNA damage . Furthermore, it has been reported to modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as DNA and enzymes. The compound’s ability to inhibit topoisomerase II activity leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis . Additionally, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid may exhibit toxic effects, including damage to normal tissues and organs . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and repair . Additionally, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can modulate the levels of key metabolites, contributing to its overall biological activity .
Transport and Distribution
The transport and distribution of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid within cells and tissues are critical for its biological function. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can accumulate in specific cellular compartments, where it exerts its effects on target biomolecules . The distribution of the compound within tissues also plays a role in its therapeutic potential and toxicity profile .
Subcellular Localization
The subcellular localization of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid may localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and induce apoptosis . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-amino-5-propyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-4-5(6(10)11)9-7(8)12-4/h2-3H2,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNXVSKBCNPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



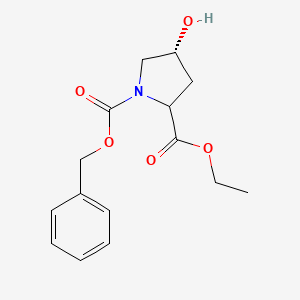
![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)


